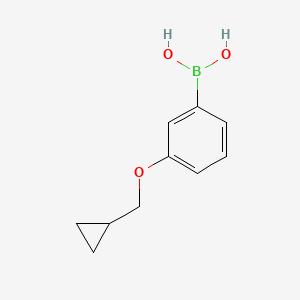

3-(Cyclopropylmethoxy)phenylboronic acid

Description

3-(Cyclopropylmethoxy)phenylboronic acid is a boronic acid derivative featuring a cyclopropylmethoxy (-OCH₂C₃H₅) substituent at the meta position of the phenyl ring. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals like palladium . The cyclopropylmethoxy group introduces steric and electronic modifications that influence reactivity, solubility, and applications in pharmaceutical intermediates .

Properties

IUPAC Name |

[3-(cyclopropylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8,12-13H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQCWRCXYIUCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400745 | |

| Record name | 3-(Cyclopropylmethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411229-76-0 | |

| Record name | 3-(Cyclopropylmethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)phenylboronic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-bromophenol, which is then converted to this compound.

Borylation Reaction: The key step involves the borylation of 3-(cyclopropylmethoxy)phenyl bromide using a palladium-catalyzed reaction with bis(pinacolato)diboron. The reaction is typically carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).

Hydrolysis: The resulting boronate ester is then hydrolyzed to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: Under certain conditions, the boronic acid group can be reduced to form hydrocarbons.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or styrene derivatives.

Oxidation: Phenols.

Reduction: Hydrocarbons.

Scientific Research Applications

Drug Delivery Systems

3-CPBA has been explored in the development of targeted drug delivery systems, particularly for cancer therapy. Its ability to form covalent bonds with biologically relevant molecules enables the design of nanoparticles that can selectively deliver chemotherapeutic agents to tumor sites. For instance, studies have shown that 3-CPBA conjugated to chitosan nanoparticles enhances tumor targeting due to its high binding affinity to sialic acid residues prevalent on cancer cells .

Glucose-Sensitive Drug Release

One of the notable biomedical applications of 3-CPBA is in glucose-sensitive drug delivery systems. When conjugated with polymers, it can facilitate the controlled release of insulin in response to glucose levels, making it a promising candidate for diabetes management . This property is particularly beneficial for developing smart drug delivery systems that can autonomously regulate medication based on physiological conditions.

Antibacterial and Anticancer Properties

Research indicates that 3-CPBA exhibits antibacterial properties when incorporated into formulations aimed at treating infections. Additionally, its use in conjunction with other therapeutic agents has shown enhanced anticancer efficacy, making it a valuable component in multi-drug regimens designed to combat resistant strains of bacteria and cancer cells .

Catalysis and Organic Synthesis

In synthetic organic chemistry, boronic acids like 3-CPBA are utilized as catalysts and reagents for various coupling reactions. They play a crucial role in the Suzuki-Miyaura cross-coupling reaction, allowing for the formation of carbon-carbon bonds essential in synthesizing complex organic molecules . The unique reactivity of 3-CPBA enables chemists to modify existing compounds or create new ones with desirable properties.

Molecular Recognition

3-CPBA has been investigated for its ability to selectively bind diols and other biomolecules through reversible covalent interactions. This property is exploited in biosensors and diagnostic tools where precise molecular recognition is critical for detecting specific analytes .

Polymer Modification

The incorporation of 3-CPBA into polymer matrices enhances their properties, such as hydrophilicity and biocompatibility. This modification is particularly useful in developing advanced materials for biomedical applications, including tissue engineering scaffolds and drug delivery vehicles .

Nanomaterials Development

Nanomaterials functionalized with 3-CPBA exhibit improved performance in various applications, including environmental remediation and catalysis. The ability of these materials to interact with biological systems opens avenues for their use in targeted therapies and diagnostics .

Case Studies

Mechanism of Action

The primary mechanism of action for 3-(Cyclopropylmethoxy)phenylboronic acid is through its participation in Suzuki-Miyaura coupling reactions. The process involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural differences and electronic impacts of analogues:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The cyclopropylmethoxy group donates electrons via the oxygen atom, improving reactivity in cross-couplings compared to sulfonyl or halogenated analogues .

- Steric Effects : Bulky substituents (e.g., trifluoromethoxy) at adjacent positions hinder reaction rates in palladium-catalyzed couplings .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : this compound participates efficiently in aryl-aryl bond formation. However, brominated analogues (e.g., 3-Bromo-5-(cyclopropylmethoxy)phenylboronic acid) require optimized conditions due to steric hindrance .

- Stability : Pinacol ester derivatives (e.g., 3-Bromo-5-(cyclopropylmethoxy)phenylboronic acid pinacol ester) exhibit enhanced stability against protodeboronation compared to free boronic acids .

Physical Properties and Handling

- Solubility : Methoxymethyl-substituted analogues (e.g., 3-Cyclopropyl-4-(methoxymethyl)phenylboronic acid) show improved aqueous solubility (storage at -20°C recommended) .

- Stability : Chlorinated derivatives (e.g., 2-Chloro-3-cyclopropyl-5-methoxyphenylboronic acid) require inert atmospheres to prevent decomposition .

Biological Activity

3-(Cyclopropylmethoxy)phenylboronic acid (C10H13BO3) is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in drug delivery systems and as a therapeutic agent. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C10H13BO3

- Molecular Weight : 192.02 g/mol

- CAS Number : 411229-76-0

- Structure : The compound contains a phenyl ring substituted with a cyclopropylmethoxy group and a boronic acid functional group, which is crucial for its reactivity and biological interactions.

The boronic acid group in this compound allows for reversible covalent bonding with diols, which is significant in various biological contexts, including enzyme inhibition and drug delivery mechanisms. This property makes it an attractive candidate for developing targeted therapies, particularly in oncology.

Drug Delivery Systems

Recent studies have explored the use of phenylboronic acids in drug delivery systems due to their ability to enhance the solubility and stability of hydrophobic drugs. For instance, a study demonstrated that phenylboronic acid-based core-shell nanoconstructs could effectively solubilize curcumin, a poorly soluble natural compound, enhancing its therapeutic efficacy against cancer cells through pH-responsive drug release mechanisms .

Case Studies

- Anticancer Applications : A study investigated the efficacy of phenylboronic acid derivatives in delivering chemotherapeutic agents. The results indicated that these compounds could improve drug loading capacity and release profiles in cellular models, leading to enhanced anticancer effects .

- Enzyme Inhibition : Research has shown that boronic acids can act as inhibitors for certain enzymes involved in metabolic pathways. The binding affinity of this compound with specific enzymes has been evaluated, revealing its potential as a therapeutic agent in metabolic disorders .

Comparative Biological Activity

The biological activity of this compound can be compared with other boronic acids to understand its efficacy better:

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity towards glucose, indicating potential applications in diabetes management through glucose sensing technologies . Furthermore, it has shown promising results in inhibiting certain cancer cell lines, suggesting its role as an anticancer agent.

In Vivo Studies

Animal model studies are necessary to validate the findings from in vitro experiments. Preliminary data indicate that formulations containing this compound may enhance the bioavailability of co-administered drugs while reducing side effects associated with high doses of chemotherapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.